N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
CAS No.: 941904-60-5
Cat. No.: VC21522526
Molecular Formula: C13H16N4O2
Molecular Weight: 260.29g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941904-60-5 |
|---|---|
| Molecular Formula | C13H16N4O2 |
| Molecular Weight | 260.29g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
| Standard InChI | InChI=1S/C13H16N4O2/c1-10(7-17-9-14-8-15-17)13(18)16-11-3-5-12(19-2)6-4-11/h3-6,8-10H,7H2,1-2H3,(H,16,18) |
| Standard InChI Key | RRFWAYUGMVUEBN-UHFFFAOYSA-N |
| SMILES | CC(CN1C=NC=N1)C(=O)NC2=CC=C(C=C2)OC |
| Canonical SMILES | CC(CN1C=NC=N1)C(=O)NC2=CC=C(C=C2)OC |
Introduction
Chemical Properties and Structure
Molecular Identity and Basic Properties
N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is identified by CAS number 941904-60-5 and has a molecular formula of C13H16N4O2 with a molecular weight of 260.29 g/mol . The compound's structure features several key functional groups that contribute to its potential biological activity, including a 1,2,4-triazole ring, a propanamide linkage, and a methoxyphenyl group.
Structural Characteristics
The chemical structure of N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide contains several important structural elements:
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A 1,2,4-triazole ring - a five-membered heterocyclic structure containing three nitrogen atoms
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A methoxyphenyl group - providing potential for hydrogen bonding and hydrophobic interactions
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A propanamide linkage - offering hydrogen bond donor and acceptor capabilities
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A methyl substituent at the 2-position of the propane backbone - influencing the compound's stereochemistry and biological interactions
Chemical Identifiers and Representations
Table 1 provides a comprehensive overview of the chemical identifiers and representations for N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide.
| Parameter | Information |
|---|---|
| IUPAC Name | N-(4-methoxyphenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
| CAS Number | 941904-60-5 |
| Molecular Formula | C13H16N4O2 |
| Molecular Weight | 260.29 g/mol |
| Standard InChI | InChI=1S/C13H16N4O2/c1-10(7-17-9-14-8-15-17)13(18)16-11-3-5-12(19-2)6-4-11/h3-6,8-10H,7H2,1-2H3,(H,16,18) |
| Standard InChIKey | RRFWAYUGMVUEBN-UHFFFAOYSA-N |
| SMILES | CC(CN1C=NC=N1)C(=O)NC2=CC=C(C=C2)OC |
This compound's structure demonstrates the importance of the 1,2,4-triazole moiety, which can significantly influence several molecular properties including lipophilicity, polarity, and hydrogen bonding capacity, all of which are critical for its pharmaceutical potential.
Synthesis Methods and Chemical Reactions
Related Synthetic Procedures
The synthesis of related compounds featuring the 1,2,4-triazole moiety often involves condensation reactions and cyclization steps. For instance, thiosemicarbazide derivatives can be converted to 1,2,4-triazole-3-thione compounds under appropriate reaction conditions . These synthetic procedures provide valuable insights into potential methods for preparing N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide, although specific synthesis details for this exact compound would require further specialized research.
Biological Activities and Pharmacological Properties
General Properties of 1,2,4-Triazole Compounds
The 1,2,4-triazole framework present in N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide contributes significantly to its potential biological activities. Compounds containing the 1,2,4-triazole moiety typically exhibit a diverse spectrum of pharmacological properties, including:
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Anticancer activity
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Antimicrobial effects
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Antiviral properties
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Anticonvulsant capabilities
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Antidepressant effects
The triazole ring enhances drug-like properties by influencing crucial molecular characteristics such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn can improve pharmacological, pharmacokinetic, toxicological, and physicochemical profiles of pharmaceutical compounds .
Comparative Analysis with Related Compounds
Structure-Based Comparison with Other Active Compounds
When comparing N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide with other bioactive compounds, it's worth noting structural similarities with certain G protein-coupled receptor (GPCR) ligands. For example, some indole-3-propanamide derivatives like PD168368 and PD176252 function as potent mixed FPR1/FPR2 agonists with nanomolar EC50 values . While the core structures differ, the propanamide linkage combined with aromatic moieties suggests potential for receptor interactions.
Research Applications and Experimental Data
Experimental Methods for Activity Assessment
For compounds like N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide, several experimental approaches are typically employed to assess biological activity:
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Antioxidant activity screening using DPPH radical scavenging methods
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Anticancer activity testing via MTT assays against various cancer cell lines
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Antimicrobial assessment through minimum inhibitory concentration (MIC) determinations
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Receptor binding assays to evaluate interactions with specific biological targets
For instance, related compounds have been evaluated for antioxidant activity using DPPH radical scavenging methods, with some showing activity exceeding that of ascorbic acid . Similar methodologies could be applied to assess the potential antioxidant properties of N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide.
Future Research Directions
Computational Studies and Molecular Modeling
Computational approaches could significantly enhance understanding of N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide's properties and potential applications:
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Molecular docking studies to predict binding affinities with potential biological targets
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Quantitative structure-activity relationship (QSAR) analyses to identify key structural features for activity
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Molecular dynamics simulations to understand conformational preferences and binding modes
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Pharmacophore modeling to guide the design of more potent derivatives
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